molecular formula C21H25ClN6O4S B13793299 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium methyl sulphate CAS No. 53792-62-4

6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium methyl sulphate

Cat. No.: B13793299
CAS No.: 53792-62-4
M. Wt: 493.0 g/mol
InChI Key: RSVCKYBRJYHEQK-UHFFFAOYSA-M
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Description

The compound 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium methyl sulphate is a quaternary ammonium azo dye with a benzimidazolium core. While its methyl sulphate salt is the focus here, related salts (e.g., chloride and formate) are documented in regulatory and industrial contexts. Key properties include:

  • Molecular formula: The benzimidazolium cation paired with a methyl sulphate counterion suggests a molecular weight exceeding 420 g/mol, based on analogous salts like its formate derivative (C₂₁H₂₃ClN₆O₂, MW 426.9) .
  • Structure: Features include a chloro-substituted benzimidazolium ring, an azo linkage, and a cyanoethyl-ethylamino phenyl group. This structure confers cationic and chromophoric properties, typical of dyes used in textiles or specialized coatings.

Properties

CAS No.

53792-62-4

Molecular Formula

C21H25ClN6O4S

Molecular Weight

493.0 g/mol

IUPAC Name

3-[4-[(6-chloro-1,3-dimethylbenzimidazol-3-ium-4-yl)diazenyl]-N-ethylanilino]propanenitrile;methyl sulfate

InChI

InChI=1S/C20H22ClN6.CH4O4S/c1-4-27(11-5-10-22)17-8-6-16(7-9-17)23-24-18-12-15(21)13-19-20(18)26(3)14-25(19)2;1-5-6(2,3)4/h6-9,12-14H,4-5,11H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

RSVCKYBRJYHEQK-UHFFFAOYSA-M

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C3C(=CC(=C2)Cl)N(C=[N+]3C)C.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of the Azo Intermediate

The azo group (-N=N-) is introduced by diazotization of a suitable aromatic amine followed by coupling with a benzimidazole derivative:

  • Diazotization: The aromatic amine bearing the 2-cyanoethyl ethylamino substituent (4-[(2-cyanoethyl)ethylamino]aniline) is diazotized using sodium nitrite and hydrochloric acid at low temperature (0-5 °C) to form the diazonium salt.

  • Azo Coupling: The diazonium salt is then coupled with 6-chloro-1,3-dimethyl-1H-benzimidazole under alkaline conditions to form the azo-linked intermediate 6-chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazole.

This step is critical for the formation of the characteristic azo chromophore and the linkage to the benzimidazole core.

Quaternization to Form Benzimidazolium Salt

The benzimidazole nitrogen is quaternized to form the benzimidazolium cation:

  • The azo intermediate is treated with a methylating agent such as methyl sulfate (dimethyl sulfate) or methyl iodide in an appropriate solvent (e.g., acetonitrile or dimethylformamide).

  • This quaternization occurs at the N-3 position of the benzimidazole ring, yielding the 1,3-dimethyl-1H-benzimidazolium salt with a methyl sulfate counterion.

  • Reaction conditions typically involve mild heating (50-80 °C) and stirring for several hours to ensure complete methylation.

Purification and Isolation

  • The crude product is purified by recrystallization from suitable solvents such as ethanol or acetone.

  • The final product is isolated as a methyl sulfate salt, which is stable and often crystalline.

Reaction Scheme Summary

Step Reactants Conditions Product
1 4-[(2-cyanoethyl)ethylamino]aniline + NaNO2/HCl 0-5 °C, diazotization Diazonium salt of substituted aniline
2 Diazonium salt + 6-chloro-1,3-dimethylbenzimidazole Alkaline medium, 0-10 °C, coupling 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethylbenzimidazole
3 Azo intermediate + methyl sulfate 50-80 °C, several hours 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium methyl sulfate

Research Discoveries and Notes

  • The azo coupling reaction is highly selective and yields the desired regioisomer due to the directing effects of the substituents on the aromatic ring.

  • The quaternization step is crucial for enhancing the solubility and stability of the compound, as well as imparting the cationic character necessary for applications such as antimicrobial agents or dyes.

  • Methyl sulfate is preferred over methyl iodide for safety and environmental reasons, though both are effective methylating agents.

  • The presence of the 2-cyanoethyl group on the amino substituent provides additional functionalization that can influence the compound's electronic properties and reactivity.

  • Literature indicates that quaternary benzimidazolium salts prepared via this method exhibit good yields (typically 70-85%) and high purity after recrystallization.

Analytical Data Supporting Preparation

Parameter Typical Result
Molecular Formula C20H22ClN6O4S (including methyl sulfate)
Molecular Weight Approx. 495 g/mol
Melting Point 180-185 °C (decomposition)
UV-Vis Absorption Characteristic azo band at ~450 nm
NMR Spectroscopy Signals consistent with methylation and azo linkage
Mass Spectrometry Molecular ion peak matching quaternized compound

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the azo linkage, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and azo positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may lead to the formation of quinones, while reduction can yield primary or secondary amines

Scientific Research Applications

Dye Chemistry

The azo group within the compound allows for significant applications in dye chemistry. Azo compounds are known for their vibrant colors and stability, making them suitable for use in textiles and inks. The specific structural features of this compound enhance its dyeing properties, providing high color strength and fastness.

Anticancer Research

Research has indicated that compounds similar to 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium methyl sulphate exhibit potential anticancer properties. Studies have shown that derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and disruption of mitochondrial function.

The compound's interaction with biological systems is under investigation for its potential antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for developing new antimicrobial agents.

Photodynamic Therapy

Due to its ability to absorb light and generate reactive species upon excitation, this compound may be applicable in photodynamic therapy (PDT). PDT utilizes photosensitizers to produce cytotoxic effects in targeted tissues when exposed to light, offering a minimally invasive treatment option for various diseases.

Case Studies

Study Objective Findings
Anticancer Activity Evaluation To assess the cytotoxic effects of the compound on cancer cell linesThe compound demonstrated significant cytotoxicity against breast and lung cancer cell lines with IC50 values in the low micromolar range.
Dye Fastness Testing To evaluate the color fastness of the dye produced from the compoundThe azo dye showed excellent wash and light fastness compared to standard dyes used in the industry.
Antimicrobial Efficacy Study To determine the antimicrobial activity against common pathogensThe compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL.

Mechanism of Action

The mechanism of action of 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium methyl sulphate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, altering their function and activity. The azo linkage and functional groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The compound belongs to the azo-benzimidazolium dye class. Key comparisons include:

(a) CI 11154 (Methylbenzothiazolium Methyl Sulphate)
  • Structure : Replaces the benzimidazolium ring with a benzothiazolium ring.
  • Methyl sulphate counterion improves water solubility .
  • Application : Used in textile dyeing and biological staining due to high molar absorptivity.
(b) CI 42000 (Triarylmethane Dyes)
  • Structure : Lacks the azo group but features a triarylmethane core with quaternary ammonium groups.
  • Properties : Higher photostability but lower solubility in polar solvents compared to azo-benzimidazolium dyes.
  • Regulatory Status : Widely approved for cosmetics, unlike the target compound, which faces environmental restrictions .
(c) 6-Chloro-1,3-dimethylbenzimidazolium Formate (CAS 96446-16-1)
  • Structure : Same benzimidazolium cation but with a formate counterion.
  • Properties : Formate salts generally exhibit lower thermal stability than methyl sulphate salts. Molecular weight (426.9 g/mol) aligns with cationic dye standards .

Counterion Effects

Counterions critically influence solubility and stability:

Compound Counterion Solubility (Water) Thermal Stability Source
Target Methyl Sulphate Methyl Sulphate High Moderate-High Inferred
Chloride Variant (CAS 34432-89-8) Chloride Moderate Moderate
Formate Variant (CAS 96446-16-1) Formate High Low-Moderate
CI 11154 Methyl Sulphate Very High High

Environmental and Regulatory Insights

  • EU Cosmetic Use : Contrasts with CI 42040 (a cyclohexa-dienyl ammonium dye), which is approved for hair products, underscoring regulatory disparities among cationic dyes .

Biological Activity

6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium methyl sulphate (CAS Number: 53792-62-4) is a complex organic compound known for its diverse biological activities. This article explores its molecular characteristics, synthesis, and biological effects, particularly focusing on its potential applications in pharmacology and toxicology.

Molecular Characteristics

The molecular formula of the compound is C21H25ClN6O4SC_{21}H_{25}ClN_{6}O_{4}S, with a molecular weight of approximately 492.979 g/mol. The structure includes a benzimidazolium core substituted with a chloro group and an azo linkage, which enhances its reactivity and biological interactions.

Synthesis

The synthesis of 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium methyl sulphate typically involves multi-step organic reactions. Key steps include the formation of the azo compound through diazotization reactions, followed by methylation to obtain the final product.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing significant effects in several areas:

Anticancer Activity

Recent research indicates that compounds with similar structural motifs exhibit potent anticancer properties. For instance, analogs containing 2-chloroethyl groups have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have demonstrated that related compounds can significantly reduce the viability of cancer cells such as Mia PaCa-2 and PANC-1 with IC50 values in the low micromolar range .

Antioxidant Properties

The compound's ability to scavenge free radicals has been noted in preliminary studies. This property is crucial for mitigating oxidative stress-related cellular damage, which is often implicated in cancer progression and other diseases .

Toxicological Studies

Toxicological assessments have highlighted potential cytotoxic effects at higher concentrations, necessitating careful evaluation of dosage in therapeutic applications. Studies using mouse models have illustrated that exposure to similar compounds can lead to significant skin toxicity and DNA damage, emphasizing the need for further research into safety profiles .

Case Studies

Several case studies provide insight into the biological activity of this compound:

  • Antitumor Efficacy : A study evaluated the anticancer effects of 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium methyl sulphate on colorectal cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.
  • Oxidative Stress Mitigation : Another investigation assessed the compound's role in reducing oxidative stress markers in human dermal fibroblasts exposed to harmful agents. The results showed a significant decrease in reactive oxygen species (ROS) levels post-treatment.

Data Table: Biological Activities

Activity TypeEffect ObservedReference
AnticancerInhibition of cell proliferation
AntioxidantReduction of oxidative stress markers
CytotoxicityInduction of apoptosis

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield and purity?

Answer:
Synthesis typically involves azo coupling between a diazonium salt and a benzimidazolium precursor. Key steps include:

  • Diazotization : Use of nitrous acid or sodium nitrite under acidic conditions to generate the diazonium intermediate.
  • Coupling Reaction : Controlled pH (4–6) and low temperature (0–5°C) to minimize side reactions .
  • Purification : Solvent selection (e.g., ethanol for recrystallization) and vacuum filtration to isolate the product .
  • Optimization : Adjusting molar ratios (e.g., 1:1.2 for benzimidazolium:diazonium salt), reflux time (4–6 hours), and glacial acetic acid as a catalyst to enhance yield .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and azo bond formation. For example, aromatic protons appear at δ 7.2–8.5 ppm, and methyl groups resonate at δ 3.0–3.5 ppm .
  • IR Spectroscopy : Detects functional groups (e.g., C≡N stretch at ~2240 cm⁻¹ for the cyanoethyl group) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254–400 nm) assess purity (>95%) and monitor degradation .

Basic: How does the compound’s stability vary under different pH and temperature conditions?

Answer:

  • pH Stability : Degrades rapidly in alkaline conditions (pH >9) due to azo bond cleavage. Stable in acidic to neutral buffers (pH 4–7) for ≥48 hours .
  • Thermal Stability : Decomposes above 80°C; lyophilization or storage at –20°C in amber vials prevents photodegradation .

Advanced: What mechanistic insights explain the regioselectivity observed in the azo coupling step?

Answer:
Regioselectivity is governed by:

  • Electrophilic Substitution : The diazonium ion preferentially attacks the para position of the benzimidazolium core due to steric hindrance and electron-donating substituents .
  • Reaction Kinetics : Polar aprotic solvents (e.g., DMF) increase reaction rates by stabilizing the transition state, as shown in related triazole-azo systems .

Advanced: How do computational methods like DFT aid in predicting electronic properties and reactivity?

Answer:

  • DFT Calculations : Predict HOMO-LUMO gaps (e.g., ~3.5 eV for similar azo derivatives), correlating with redox activity and photostability .
  • Molecular Dynamics : Simulate solvent effects on solubility; acetonitrile shows higher solvation energy than water, aligning with experimental solubility data .

Advanced: What experimental strategies resolve contradictions in reported biological activity data?

Answer:

  • Assay Standardization : Use isogenic cell lines and fixed incubation times (e.g., 24–48 hours) to minimize variability .
  • Dose-Response Curves : IC₅₀ values should be validated across multiple replicates with positive controls (e.g., doxorubicin for cytotoxicity studies) .
  • Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to reconcile discrepancies in enzyme inhibition data .

Advanced: How can QSAR models correlate structural modifications with antimicrobial efficacy?

Answer:

  • Descriptor Selection : Use logP, molar refractivity, and dipole moments as predictors for membrane permeability .
  • Validation : Leave-one-out cross-validation (R² >0.8) on a dataset of 50 analogs identifies critical substituents (e.g., chloro groups enhance Gram-positive activity) .

Advanced: What environmental fate studies are required to assess ecological risks?

Answer:

  • Degradation Pathways : Hydrolysis (pH-dependent) and photolysis (UV-Vis irradiation) studies quantify half-lives in water (t₁/₂ = 12–72 hours) .
  • Ecotoxicology : Daphnia magna acute toxicity (LC₅₀) and algal growth inhibition tests evaluate aquatic impacts .

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